

Physical and chemical properties of 6-Chloropyridine-3-sulfonamide

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Compound of Interest

Compound Name: 6-Chloropyridine-3-sulfonamide

Cat. No.: B041605

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An In-depth Technical Guide to 6-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Chloropyridine-3-sulfonamide**. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Data

6-Chloropyridine-3-sulfonamide is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably diuretics and carbonic anhydrase inhibitors.[1] Its chemical structure, featuring a pyridine ring substituted with a chloro group and a sulfonamide moiety, provides a versatile scaffold for the development of novel therapeutic compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Chloropyridine-3-sulfonamide** is presented in the table below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are predicted values.



Property	Value	Source
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂ S	[2][3]
Molecular Weight	192.62 g/mol	[2][3]
CAS Number	40741-46-6	[2][3]
Appearance	White to off-white solid (presumed)	General knowledge
Melting Point	158-159 °C	[1]
Boiling Point (Predicted)	383.2 ± 52.0 °C	[1]
Density (Predicted)	1.558 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.24 ± 0.60	[1]

Solubility Data

Experimentally determined quantitative solubility data for **6-Chloropyridine-3-sulfonamide** in a range of common organic solvents is not readily available in the reviewed literature. Generally, sulfonamides exhibit a range of solubilities depending on the specific solvent and temperature. A general experimental protocol for determining solubility is provided in the Experimental Protocols section.

Spectroscopic Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, FT-IR) for **6-Chloropyridine-3-sulfonamide** are not available in the searched literature. However, based on the chemical structure, the following characteristic peaks can be anticipated:

- ¹H NMR: Aromatic protons on the pyridine ring would appear in the range of 7.0-9.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.
- 13C NMR: Aromatic carbons would be observed in the region of 120-160 ppm.
- FT-IR: Characteristic vibrational bands would be expected for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around



1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-Cl stretching.

Mass Spectrometry Data: The mass spectrum of **6-Chloropyridine-3-sulfonamide** would show a molecular ion peak (M+) at m/z 192, with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately 32% of the M+ peak intensity).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and biological evaluation of **6-Chloropyridine-3-sulfonamide**.

Proposed Synthesis of 6-Chloropyridine-3-sulfonamide

While a specific, detailed experimental protocol for the synthesis of **6-Chloropyridine-3-sulfonamide** was not found in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of analogous pyridosulfonamide derivatives.[4] The synthesis would likely proceed via the chlorination of 6-hydroxypyridine-3-sulfonic acid followed by amidation. A more direct route could involve the sulfonation of 2-chloropyridine followed by conversion of the resulting sulfonyl chloride to the sulfonamide.

A potential multi-step synthesis is outlined below:

Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl Chloride

This intermediate is crucial for the final step. A general method for the synthesis of sulfonyl chlorides from sulfonic acids involves treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride.

- Reactants: 6-Hydroxypyridine-3-sulfonic acid, Phosphorus pentachloride (PCI₅) or Thionyl chloride (SOCI₂).
- Procedure (General):
 - To a flask containing 6-hydroxypyridine-3-sulfonic acid, add the chlorinating agent (e.g., PCI₅) portion-wise under anhydrous conditions and with cooling.
 - The reaction mixture is then typically heated to drive the reaction to completion.

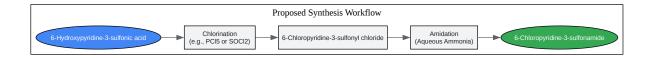


- After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorinating agent.
- The resulting solid, 6-chloropyridine-3-sulfonyl chloride, is filtered, washed with cold water, and dried.

Step 2: Synthesis of 6-Chloropyridine-3-sulfonamide

The final step involves the amidation of the sulfonyl chloride.

- Reactants: 6-Chloropyridine-3-sulfonyl chloride, aqueous ammonia.
- Procedure (General):
 - Dissolve 6-chloropyridine-3-sulfonyl chloride in a suitable organic solvent (e.g., acetone, THF).
 - Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with stirring.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture).



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Caption: Proposed synthetic workflow for 6-Chloropyridine-3-sulfonamide.

Protocol for Determination of Solubility



This protocol outlines a general method for determining the solubility of **6-Chloropyridine-3-sulfonamide** in various organic solvents.

Materials:

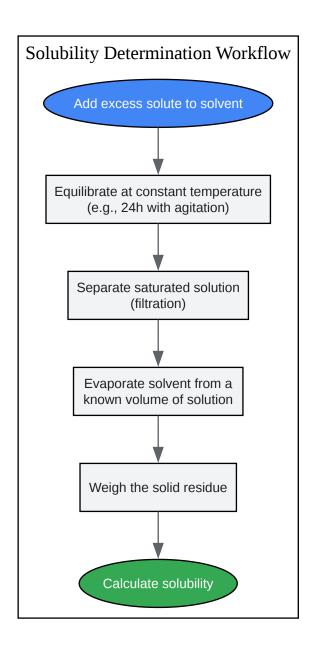
- 6-Chloropyridine-3-sulfonamide
- Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Evaporation equipment (e.g., rotary evaporator or nitrogen stream)

Procedure:

- Add an excess amount of 6-Chloropyridine-3-sulfonamide to a known volume of the selected solvent in a vial.
- Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant and filter it to remove any suspended solid particles.
- Accurately weigh the filtered solution.
- Remove the solvent from the weighed solution by evaporation.
- Weigh the remaining solid residue.



• Calculate the solubility in g/100 mL or other desired units.



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Caption: General workflow for experimental solubility determination.

Biological Activity and Signaling Pathways

6-Chloropyridine-3-sulfonamide is a known precursor for the synthesis of carbonic anhydrase inhibitors. Sulfonamides are a well-established class of compounds that inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site.



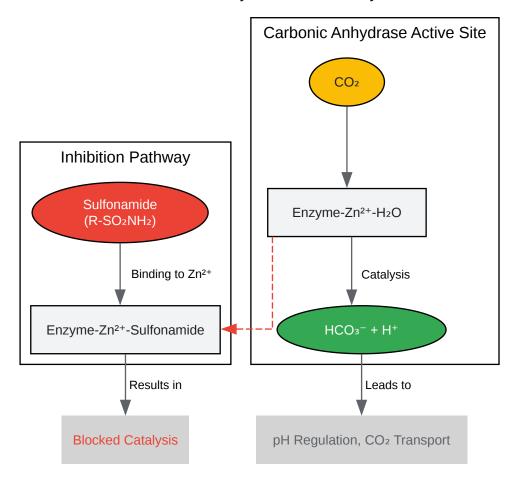
Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to many physiological processes, including pH regulation, CO₂ transport, and ion exchange. The inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer.

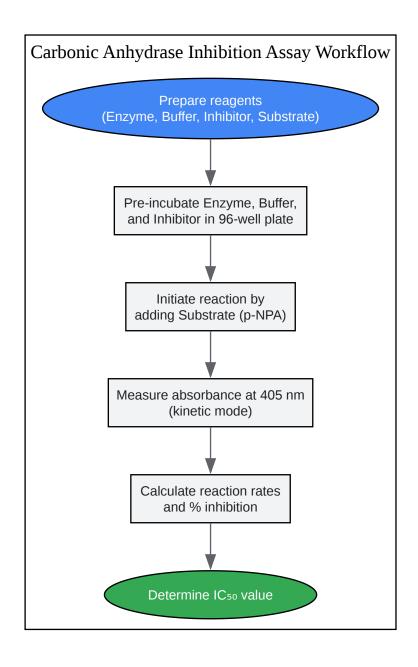
The sulfonamide group (-SO₂NH₂) is a key pharmacophore for carbonic anhydrase inhibition. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.



Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides







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